
2,3-Dihydroxypropyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl bromoacetate is an organic compound with the molecular formula C5H9BrO4. It is a bromoacetate ester derivative, characterized by the presence of both hydroxyl and bromoacetate functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl bromoacetate can be synthesized through the esterification of 2,3-dihydroxypropyl alcohol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Esterification and transesterification: The ester group can participate in reactions to form different ester derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Esterification and transesterification: Catalysts like sulfuric acid or base catalysts such as sodium hydroxide are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, and ethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Esterification and transesterification: Various ester derivatives are formed depending on the reactants used.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-dihydroxypropyl bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl groups participate in hydrogen bonding and oxidation reactions. These interactions enable the compound to modify molecular structures and influence biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydroxypropyl chloroacetate
- 2,3-Dihydroxypropyl iodoacetate
- Glycidyl bromoacetate
Uniqueness
2,3-Dihydroxypropyl bromoacetate is unique due to its specific combination of hydroxyl and bromoacetate functional groups, which confer distinct reactivity patterns. Compared to its chloro and iodo analogs, the bromo derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
94159-35-0 |
|---|---|
Formule moléculaire |
C5H9BrO4 |
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 2-bromoacetate |
InChI |
InChI=1S/C5H9BrO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2 |
Clé InChI |
OBIZXLAEEKEFMZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(=O)CBr)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


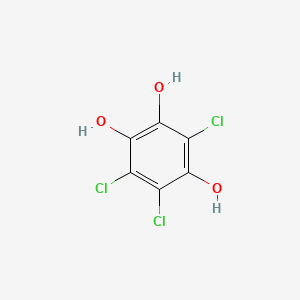

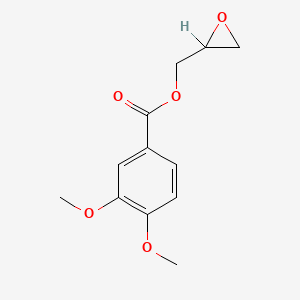
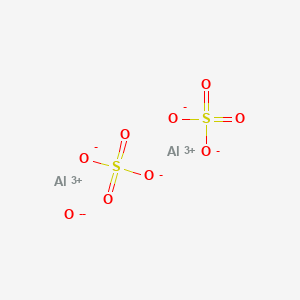
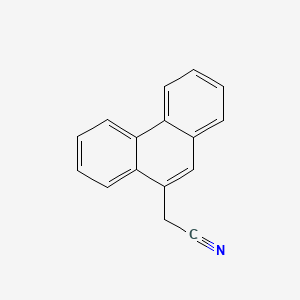


![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
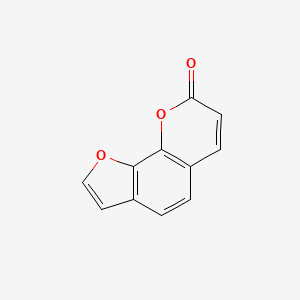
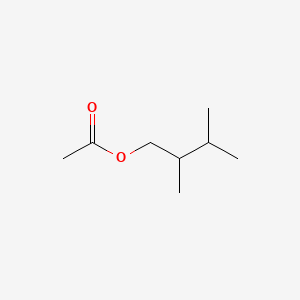
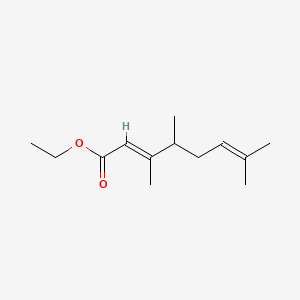


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
